molecular formula C7H8 B14706692 5-Methylene-1,3-cyclohexadiene CAS No. 20679-59-8

5-Methylene-1,3-cyclohexadiene

Cat. No.: B14706692
CAS No.: 20679-59-8
M. Wt: 92.14 g/mol
InChI Key: OSBSXTGABLIDRX-UHFFFAOYSA-N
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Description

5-Methylene-1,3-cyclohexadiene is an organic compound with the molecular formula C₇H₈. It is a derivative of cyclohexadiene, characterized by the presence of a methylene group attached to the cyclohexadiene ring. This compound is of interest due to its unique structure and reactivity, making it a subject of study in various chemical research fields .

Preparation Methods

Synthetic Routes and Reaction Conditions

5-Methylene-1,3-cyclohexadiene can be synthesized through the reaction of propargyl radicals with 1,3-butadiene. This reaction typically occurs in a tubular flow microreactor at high temperatures. The formation of this compound is a primary reaction product, which can be further enhanced by secondary reactions such as unimolecular isomerization and H-assisted isomerization .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the compound can be produced in controlled laboratory settings using the aforementioned synthetic routes. The scalability of these methods for industrial applications would require further optimization and validation.

Chemical Reactions Analysis

Types of Reactions

5-Methylene-1,3-cyclohexadiene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound. The specific products depend on the reaction conditions and reagents used .

Scientific Research Applications

5-Methylene-1,3-cyclohexadiene has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 5-methylene-1,3-cyclohexadiene involves its reactivity with various chemical reagents. The methylene group can participate in cycloaddition reactions, such as the Diels-Alder reaction, forming new cyclic compounds. The compound’s reactivity is influenced by the electronic properties of the methylene group and the cyclohexadiene ring .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Methylene-1,3-cyclohexadiene is unique due to the presence of the methylene group, which significantly alters its reactivity compared to similar compounds. This makes it a valuable compound for studying specific reaction mechanisms and developing new chemical processes .

Properties

CAS No.

20679-59-8

Molecular Formula

C7H8

Molecular Weight

92.14 g/mol

IUPAC Name

5-methylidenecyclohexa-1,3-diene

InChI

InChI=1S/C7H8/c1-7-5-3-2-4-6-7/h2-5H,1,6H2

InChI Key

OSBSXTGABLIDRX-UHFFFAOYSA-N

Canonical SMILES

C=C1CC=CC=C1

Origin of Product

United States

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